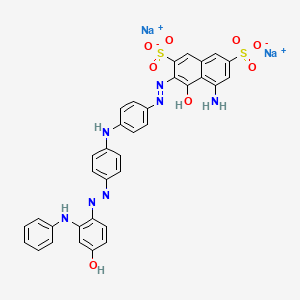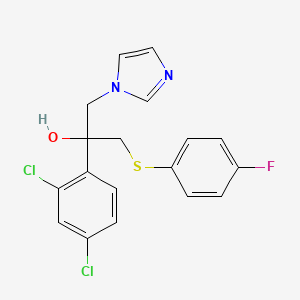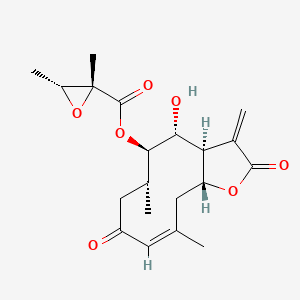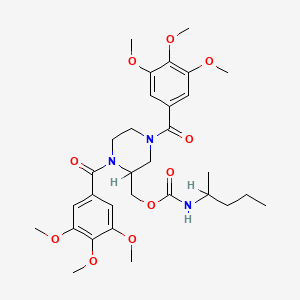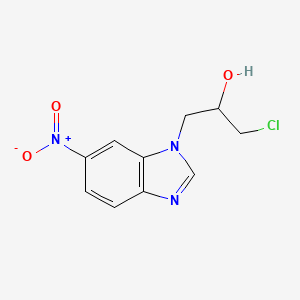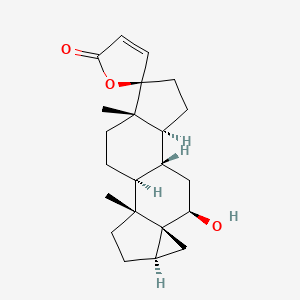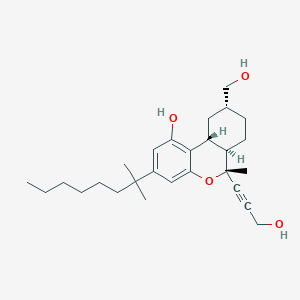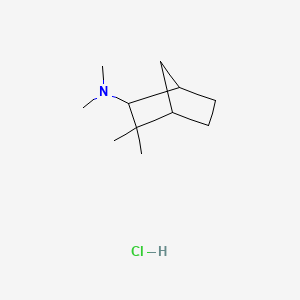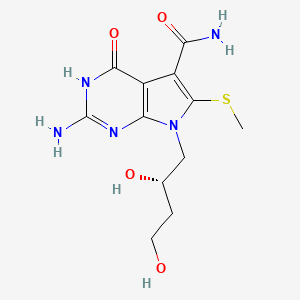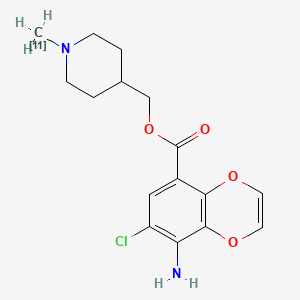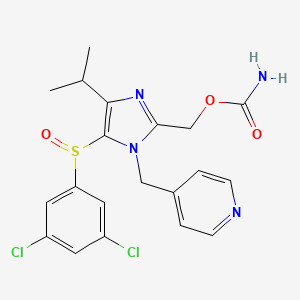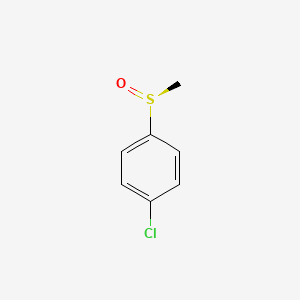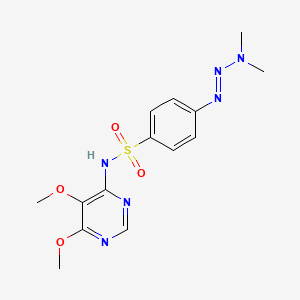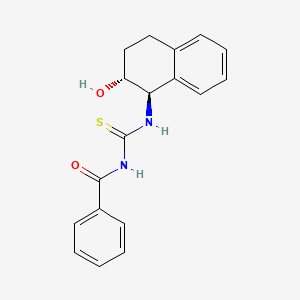
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzamide group linked to a naphthalenyl moiety through a thioxomethyl bridge, with an (E)-configuration indicating the specific geometric arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine and benzoyl chloride.
Formation of Intermediate: The initial step involves the reaction of 2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenylamine with a suitable thiocarbonyl reagent to form the thioxomethyl intermediate.
Coupling Reaction: This intermediate is then coupled with benzoyl chloride under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thioxomethyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide or naphthalenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenone derivatives, while reduction could produce various amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, it may serve as a probe to study enzyme interactions and protein-ligand binding due to its specific functional groups.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- involves its interaction with molecular targets such as enzymes or receptors. The thioxomethyl group may form covalent bonds with active site residues, while the naphthalenyl and benzamide moieties provide additional binding interactions, stabilizing the compound within the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Naphthalenyl derivatives: Compounds with naphthalenyl groups but different functional groups attached.
Uniqueness
The uniqueness of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)- lies in its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of Benzamide, N-(((2-hydroxy-1,2,3,4-tetrahydro-1-naphthalenyl)amino)thioxomethyl)-, (E)-, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
141034-11-9 |
|---|---|
Formule moléculaire |
C18H18N2O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C18H18N2O2S/c21-15-11-10-12-6-4-5-9-14(12)16(15)19-18(23)20-17(22)13-7-2-1-3-8-13/h1-9,15-16,21H,10-11H2,(H2,19,20,22,23)/t15-,16-/m1/s1 |
Clé InChI |
SKMAMDAEIBRBMU-HZPDHXFCSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CC2=CC=CC=C2C(C1O)NC(=S)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


